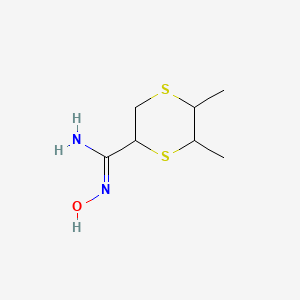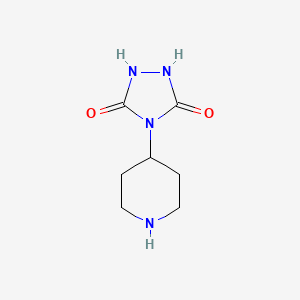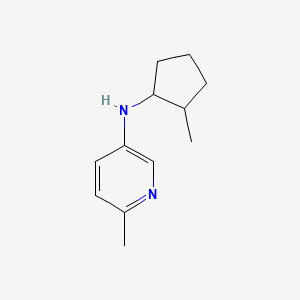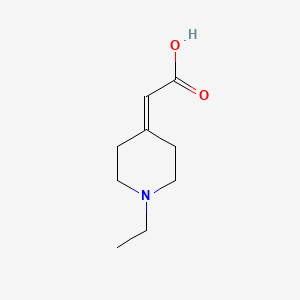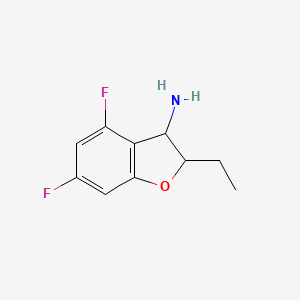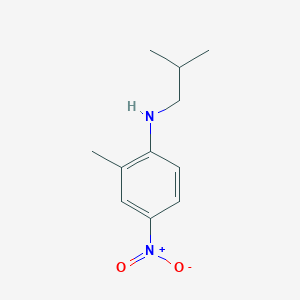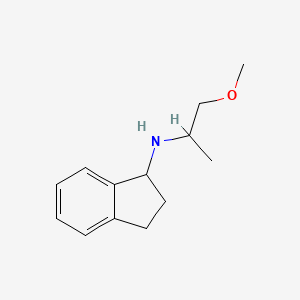
N-(2,3-dimethylphenyl)thian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dimethylphenyl)thian-4-amine is an organic compound with the molecular formula C₁₃H₁₉NS and a molecular weight of 221.36 g/mol . This compound is characterized by the presence of a thian-4-amine group attached to a 2,3-dimethylphenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)thian-4-amine typically involves the acylation of imine derivatives. The reaction conditions can vary, but common methods include the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under inert gas to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of scale-up from laboratory synthesis would apply, including optimization of reaction conditions, purification processes, and ensuring safety protocols are in place.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)thian-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thian-4-amine group.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine products.
Scientific Research Applications
N-(2,3-Dimethylphenyl)thian-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-(2,3-dimethylphenyl)thian-4-amine is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)thian-4-amine
- N-(2,5-Dimethylphenyl)thian-4-amine
- N-(3,4-Dimethylphenyl)thian-4-amine
Uniqueness
N-(2,3-Dimethylphenyl)thian-4-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 3 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)thian-4-amine |
InChI |
InChI=1S/C13H19NS/c1-10-4-3-5-13(11(10)2)14-12-6-8-15-9-7-12/h3-5,12,14H,6-9H2,1-2H3 |
InChI Key |
ZMKMPKITJKMJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CCSCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


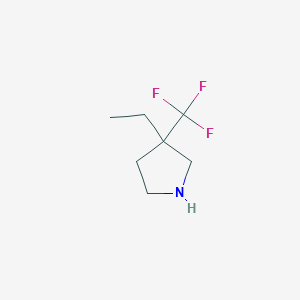
amine](/img/structure/B13271691.png)
![2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol](/img/structure/B13271697.png)
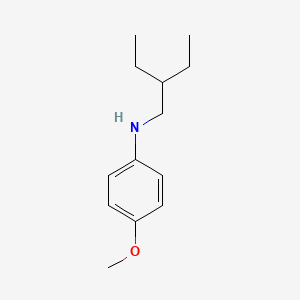
![N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine](/img/structure/B13271703.png)
amine](/img/structure/B13271715.png)
